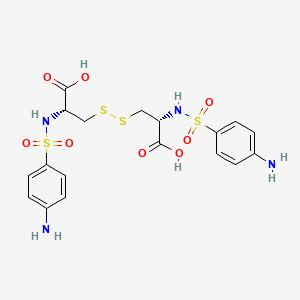
L-Cystine, N,N'-bis((4-aminophenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 34021, also known as 3,3’,5,5’-tetramethylbenzidine (TMB), is a chromogenic substrate used in various biochemical assays. It is particularly known for its application in enzyme-linked immunosorbent assays (ELISA) where it serves as a substrate for horseradish peroxidase (HRP). Upon oxidation, TMB produces a blue color, which changes to yellow upon the addition of an acid stop solution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-tetramethylbenzidine typically involves the reaction of 3,3’,5,5’-tetramethylbenzidine dihydrochloride with a base. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reagents: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of 3,3’,5,5’-tetramethylbenzidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Purification: Crystallization or recrystallization
Quality Control: High-performance liquid chromatography (HPLC) to ensure the purity of the final product
化学反应分析
Types of Reactions
3,3’,5,5’-tetramethylbenzidine undergoes several types of chemical reactions, including:
Oxidation: In the presence of HRP and hydrogen peroxide, TMB is oxidized to produce a blue color.
Reduction: TMB can be reduced back to its colorless form using reducing agents.
Substitution: Various substituents can be introduced into the benzidine structure under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, HRP
Reduction: Sodium borohydride, ascorbic acid
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Blue-colored oxidized TMB
Reduction: Colorless reduced TMB
Substitution: Halogenated or nitrated derivatives of TMB
科学研究应用
3,3’,5,5’-tetramethylbenzidine is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical assays to detect the presence of specific substances.
Biology: Employed in ELISA to detect antigens or antibodies in biological samples.
Medicine: Utilized in diagnostic tests to identify diseases or conditions based on the presence of specific biomarkers.
Industry: Applied in quality control processes to ensure the accuracy and reliability of biochemical assays
作用机制
The mechanism of action of 3,3’,5,5’-tetramethylbenzidine involves its oxidation by HRP in the presence of hydrogen peroxide. This reaction produces a blue-colored product, which can be quantified by measuring the absorbance at specific wavelengths (370 nm and 652 nm). The reaction can be stopped by adding an acid, which changes the color to yellow, allowing for further quantification at 450 nm .
相似化合物的比较
3,3’,5,5’-tetramethylbenzidine is unique due to its high sensitivity and rapid color development compared to other chromogenic substrates. Similar compounds include:
o-Phenylenediamine dihydrochloride (OPD): Less sensitive than TMB but still widely used in ELISA.
2,2’-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS): Produces a green color and is less sensitive than TMB.
3,3’,5,5’-Tetramethylbenzidine dihydrochloride: A precursor to TMB used in its synthesis
3,3’,5,5’-tetramethylbenzidine stands out due to its non-carcinogenic nature and the absence of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in its formulations, making it safer and more environmentally friendly .
属性
CAS 编号 |
83626-72-6 |
|---|---|
分子式 |
C18H22N4O8S4 |
分子量 |
550.7 g/mol |
IUPAC 名称 |
(2R)-2-[(4-aminophenyl)sulfonylamino]-3-[[(2R)-2-[(4-aminophenyl)sulfonylamino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C18H22N4O8S4/c19-11-1-5-13(6-2-11)33(27,28)21-15(17(23)24)9-31-32-10-16(18(25)26)22-34(29,30)14-7-3-12(20)4-8-14/h1-8,15-16,21-22H,9-10,19-20H2,(H,23,24)(H,25,26)/t15-,16-/m0/s1 |
InChI 键 |
FIPMCOYOJDSDBZ-HOTGVXAUSA-N |
手性 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N[C@@H](CSSC[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
规范 SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



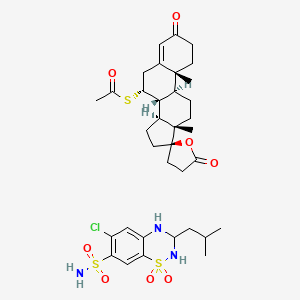
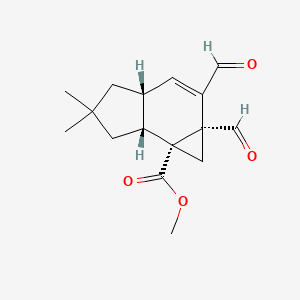

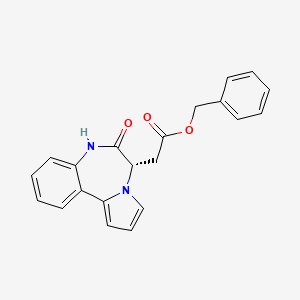
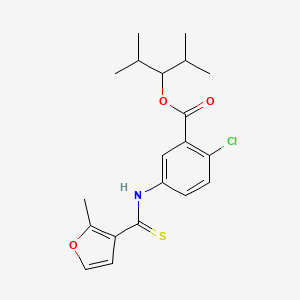




![(3s,3As,5as,5br,8s,9ar,10r,10as,10bs)-9a-hydroxy-3a,5b,10-trimethylhexadecahydrocyclopenta[a]fluorene-3,8-diyl diacetate](/img/structure/B12788914.png)

![(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylthiolane-2-carboxamide](/img/structure/B12788924.png)

